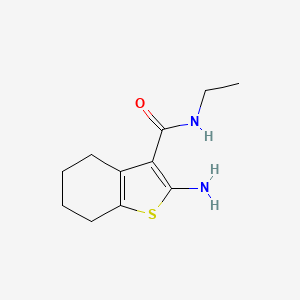

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

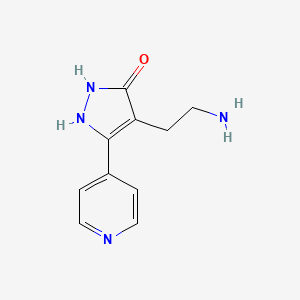

“2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C11H16N2OS . It has been found to exhibit anti-inflammatory activity . The compound activates NRF2 via a non-electrophilic mechanism and inhibits LPS Ec-stimulated inflammation in macrophages .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . The compound is moderately stable in liver microsomes .Molecular Structure Analysis

The molecular weight of the compound is 224.32 g/mol . The compound has a topological polar surface area of 83.4 Ų . The compound’s structure includes a cyclohexene-fused thiophene ring .Chemical Reactions Analysis

The compound has been found to inhibit LPS Ec-stimulated inflammation in macrophages . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been utilized in the synthesis of new agents that induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promising results against breast cancer cell lines, such as MCF-7 and HepG-2 . These derivatives can trigger cell death, which is a vital mechanism for cancer treatment.

Anti-Inflammatory Properties

The anti-inflammatory potential of thienopyrimidine derivatives, which can be synthesized from this compound, has been explored. These derivatives have shown efficacy in reducing inflammation, which is beneficial in treating various inflammatory disorders .

Antimicrobial Agents

Some derivatives of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been evaluated for their antimicrobial properties. These compounds have shown potential as antibacterial and antiparasitic agents, which could lead to the development of new treatments for infectious diseases .

Kinase Inhibition

Thiophene derivatives, including those derived from this compound, have been reported to inhibit kinases. Kinase inhibition is a significant area of research in drug development, particularly for treating cancers and other diseases where kinase activity is dysregulated .

Antipsychotic and Anti-Anxiety Effects

The thiophene nucleus, present in this compound, is found in several commercially available drugs with antipsychotic and anti-anxiety effects. This suggests that derivatives of this compound could be explored for their potential use in treating psychiatric disorders .

Material Science Applications

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. Their unique electronic properties make them suitable for use in organic semiconductors and conducting polymers, which are essential for developing electronic devices .

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUSSRKSGGKPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406093 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

CAS RN |

60598-65-4 |

Source

|

| Record name | 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)